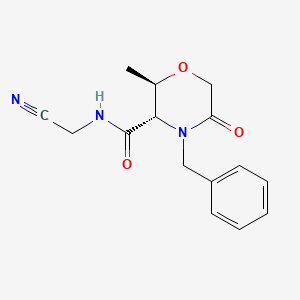
(2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide is a synthetic compound that belongs to the class of morpholine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
Mecanismo De Acción
The mechanism of action of (2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide is not fully understood. However, it has been reported to exhibit inhibitory activity against certain enzymes, such as proteases and kinases, which are involved in the progression of various diseases, including cancer and viral infections. The presence of a cyano group in the structure of this compound suggests that it may act as a Michael acceptor, which can react with the nucleophilic groups of the target enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to exhibit inhibitory activity against certain enzymes, such as proteases and kinases, which are involved in the progression of various diseases, including cancer and viral infections. The presence of a morpholine ring in the structure of this compound suggests that it may have some biological activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide in lab experiments include its synthetic accessibility and potential applications in various fields of scientific research. However, the limitations of using this compound include its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on (2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide. One potential direction is to further explore its inhibitory activity against various enzymes and evaluate its potential as a lead compound for the development of new drugs. Another direction is to investigate its biological activity and evaluate its potential as a therapeutic agent for various diseases. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of new compounds with improved bioactivity and pharmacokinetics.
Métodos De Síntesis
The synthesis of (2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide involves the reaction of 3-(cyanomethyl)-2-methyl-4-oxo-3,4-dihydro-2H-pyran with benzylamine in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to the desired product using a reducing agent. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
(2R,3S)-4-Benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide has potential applications in various fields of scientific research. In medicinal chemistry, this compound can be used as a lead compound for the development of new drugs that target specific diseases. It has been reported to exhibit significant inhibitory activity against certain enzymes, such as proteases and kinases, which are involved in the progression of various diseases, including cancer and viral infections.
In organic synthesis, this compound can be used as a building block for the synthesis of other compounds. The presence of a morpholine ring in the structure of this compound makes it a versatile starting material for the synthesis of various heterocyclic compounds.
Propiedades
IUPAC Name |
(2R,3S)-4-benzyl-N-(cyanomethyl)-2-methyl-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-14(15(20)17-8-7-16)18(13(19)10-21-11)9-12-5-3-2-4-6-12/h2-6,11,14H,8-10H2,1H3,(H,17,20)/t11-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXWFTHTFDVUPT-RISCZKNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2916005.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2916008.png)
![5-Chloro-6-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2916010.png)
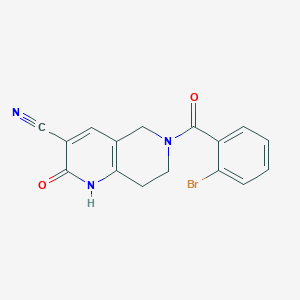
![1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}-2-{[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}ethan-1-one](/img/structure/B2916014.png)
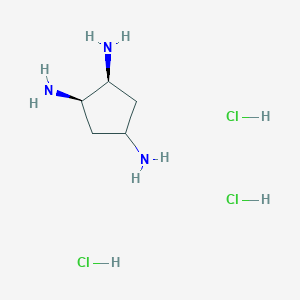
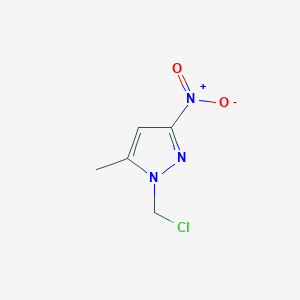

![[1-(Oxan-2-yl)cyclobutyl]methanamine](/img/structure/B2916018.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2916020.png)
![2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2916022.png)
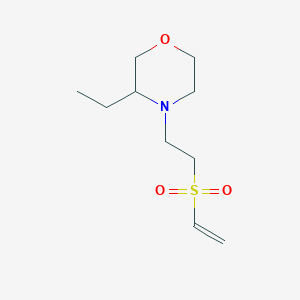
![(4-Morpholin-4-ylsulfonylphenyl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2916025.png)